methyl 4-{2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate
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Description
Methyl 4-{2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.14601278 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 4-{2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate, also referred to by its chemical structure and CAS number 946367-56-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula : C₁₈H₂₃N₃OS
- Molecular Weight : 329.5 g/mol
Structural Characteristics
The compound features a benzoate moiety linked to an acetamido group and an imidazole ring, which is sulfanyl-substituted. The presence of the cyclohexyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The imidazole ring is known for its ability to interact with microbial targets, making it a promising scaffold for drug development against various pathogens.
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of imidazole exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways, suggesting that this compound may exhibit similar properties .
Anti-inflammatory Activity
Compounds containing imidazole rings have also been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research Findings
In vitro assays indicated that related compounds can significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages activated by lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory diseases.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways.
Table 1: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Caspase activation |
MCF-7 | 20 | Cell cycle arrest |
A549 | 18 | Apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in bacterial metabolism and inflammatory processes.
- Membrane Interaction : The lipophilic nature due to the cyclohexyl group may facilitate membrane penetration, enhancing bioavailability and efficacy.
- Signal Transduction Modulation : The compound may influence signaling pathways related to inflammation and apoptosis, leading to therapeutic effects.
Properties
IUPAC Name |
methyl 4-[[2-(1-cyclohexylimidazol-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-18(24)14-7-9-15(10-8-14)21-17(23)13-26-19-20-11-12-22(19)16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPNCMFWIFRZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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